molecular formula C7H7ClF4N2O B14062983 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride

Cat. No.: B14062983
M. Wt: 246.59 g/mol
InChI Key: IRTGOAAWECOJII-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H8ClF3N2O. It is known for its unique chemical structure, which includes both fluorine and trifluoromethoxy groups. This compound is often used as an organic building block in various chemical syntheses and has applications in the synthesis of pyrazole-containing bisphosphonate esters .

Preparation Methods

The synthesis of 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H7ClF4N2O

Molecular Weight

246.59 g/mol

IUPAC Name

[3-fluoro-4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H6F4N2O.ClH/c8-5-3-4(13-12)1-2-6(5)14-7(9,10)11;/h1-3,13H,12H2;1H

InChI Key

IRTGOAAWECOJII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)F)OC(F)(F)F.Cl

Origin of Product

United States

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